1-Hydrazinylbutan-2-ol dihydrochloride

Physical form Weighing accuracy Solid‑phase handling

1‑Hydrazinylbutan‑2‑ol dihydrochloride is a hydrazine‑functionalized butanol salt with the molecular formula C₄H₁₄Cl₂N₂O and a molecular weight of 177.07 g mol⁻¹. The compound consists of a four‑carbon backbone bearing a hydroxyl group at position 2 and a hydrazinyl ( –NH–NH₂) moiety at position 1, fully protonated by two equivalents of hydrochloric acid.

Molecular Formula C4H14Cl2N2O
Molecular Weight 177.07
CAS No. 1909309-22-3
Cat. No. B2626204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydrazinylbutan-2-ol dihydrochloride
CAS1909309-22-3
Molecular FormulaC4H14Cl2N2O
Molecular Weight177.07
Structural Identifiers
SMILESCCC(CNN)O.Cl.Cl
InChIInChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H
InChIKeyCTCPTVGQGVLXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1‑Hydrazinylbutan‑2‑ol Dihydrochloride (CAS 1909309‑22‑3) – Core Identity and Procurement‑Relevant Properties


1‑Hydrazinylbutan‑2‑ol dihydrochloride is a hydrazine‑functionalized butanol salt with the molecular formula C₄H₁₄Cl₂N₂O and a molecular weight of 177.07 g mol⁻¹ [1]. The compound consists of a four‑carbon backbone bearing a hydroxyl group at position 2 and a hydrazinyl ( –NH–NH₂) moiety at position 1, fully protonated by two equivalents of hydrochloric acid [2]. It is supplied as a powder and is recommended for storage at 4 °C [1]. Its hydrazine group serves as a versatile nucleophile for condensation and cyclization reactions, making it a valuable building block in medicinal chemistry and agrochemical research .

Why 1‑Hydrazinylbutan‑2‑ol Dihydrochloride Cannot Be Replaced by Free‑Base or Mono‑Hydrochloride Analogs


The free base (1‑hydrazinylbutan‑2‑ol, CAS 41470‑19‑3), the mono‑hydrochloride salt (CAS 1955531‑50‑6), and the dihydrochloride salt (CAS 1909309‑22‑3) differ in three critical procurement and experimental dimensions: physical state, acid‑equivalent content, and storage stability [1]. The free base is a liquid that requires liquid‑handling protocols, while the dihydrochloride is a free‑flowing powder suitable for solid‑phase dispensing . The molar HCl content varies from 0 to 2 equivalents per molecule, directly impacting the stoichiometry of acid‑sensitive reactions and the need for exogenous base or acid adjustment [1]. Storage requirements diverge from ambient conditions for the mono‑hydrochloride to refrigerated (4 °C) for the dihydrochloride, reflecting differences in thermal and hydrolytic stability [1]. Therefore, generic substitution is not a matter of simple mass adjustment; it requires re‑optimization of reaction stoichiometry, handling procedures, and stability protocols.

Quantitative Differentiation of 1‑Hydrazinylbutan‑2‑ol Dihydrochloride from Its Closest Analogs


Physical State: Powder vs. Liquid – Impact on Weighing Accuracy and Handling

The dihydrochloride is supplied as a powder, whereas the free base (CAS 41470‑19‑3) is a colorless to pale yellow liquid [1]. This difference eliminates the need for liquid‑handling equipment, reduces evaporation losses during weighing, and enables direct use in solid‑phase synthesis or parallel chemistry platforms.

Physical form Weighing accuracy Solid‑phase handling

HCl‑Equivalent Stoichiometry: Precise Control of Acidity in Reaction Media

The dihydrochloride salt delivers exactly 2 mol of HCl per mole of hydrazinylbutanol backbone (MW 177.07 g mol⁻¹), compared to 1 mol for the mono‑hydrochloride (MW 140.61 g mol⁻¹) and 0 mol for the free base (MW 104.15 g mol⁻¹) [1]. When the same mass of each form is used, the effective concentration of the hydrazine nucleophile and the accompanying acid differ substantially, altering reaction pH and the protonation state of the hydrazine group.

Acid equivalent Stoichiometry Salt form

Storage Temperature: Refrigerated (4 °C) vs. Ambient – Indication of Differential Stability

The dihydrochloride is recommended for storage at 4 °C, whereas the mono‑hydrochloride is specified for long‑term storage in a cool, dry place (ambient) [1]. This suggests that the dihydrochloride form may be more susceptible to thermal or hydrolytic degradation, or that the vendor is applying a more conservative stability margin. For procurement, this means cold‑chain logistics must be maintained for the dihydrochloride, potentially adding cost but also ensuring compound integrity over extended periods.

Storage stability Thermal degradation Long‑term storage

Hydrogen‑Bond Donor/Acceptor Profile: Influence on Solubility and Chromatographic Behavior

Computed molecular descriptors from PubChem indicate that the dihydrochloride possesses 5 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA) [1]. The free base, in contrast, has 3 HBD (two from hydrazine NH, one from OH) and 3 HBA [2]. The higher HBD count of the dihydrochloride arises from the additional protonated ammonium sites and predicts greater aqueous solubility and stronger retention on normal‑phase chromatographic media. These differences directly affect extraction efficiency and purification strategy.

Hydrogen bonding Solubility prediction Chromatographic retention

Purity Specification and Batch‑to‑Batch Consistency Across Suppliers

Both the dihydrochloride and the free base are offered at a minimum purity of 95% by multiple vendors . However, the dihydrochloride is listed as a catalog item by American Elements and CymitQuimica with documented analytical traceability (MDL number MFCD29763145), whereas the free base appears to be discontinued or made‑to‑order by some suppliers . This suggests more reliable supply and batch‑to‑batch reproducibility for the dihydrochloride form in the current market.

Purity Quality control Vendor comparison

Optimal Use Cases for 1‑Hydrazinylbutan‑2‑ol Dihydrochloride Based on Quantitative Differentiation


Solid‑Phase Parallel Synthesis of Hydrazone Libraries

The powder form of the dihydrochloride allows direct dispensing into reaction wells without solvent handling, improving throughput and reproducibility [1]. The precise 2‑eq HCl content ensures consistent acid catalysis across hundreds of parallel condensations with aryl aldehydes [2].

Acid‑Sensitive Medicinal Chemistry Campaigns Requiring Defined Protonation States

When the hydrazine group must be fully protonated to prevent undesired nucleophilic side reactions, the dihydrochloride provides a pre‑activated electrophilic form that can be used directly in reductive amination or cyclization steps without exogenous acid addition [1][2].

Process Development Where Cold‑Chain Logistics Are Already Established

For laboratories that already maintain refrigerated storage for other building blocks, the 4 °C requirement of the dihydrochloride does not impose additional infrastructure cost, and the documented multi‑vendor availability reduces supply‑chain risk during scale‑up [1].

Chromatographic Method Development Leveraging High H‑Bond Donor Count

The elevated hydrogen‑bond donor count (5 HBD) of the dihydrochloride enhances aqueous solubility and can be exploited to optimize reverse‑phase HPLC purification conditions, where the free base may give broader, tailing peaks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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